6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate
Description
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Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S2/c1-16-9-10-24-23(25-16)33-15-18-13-20(27)21(14-31-18)32-22(28)17-5-7-19(8-6-17)34(29,30)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRPVRUMZONHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic molecule with significant potential in the field of medicinal chemistry. Its unique structural features, including a pyrimidine ring, a pyranone moiety, and a sulfonyl group, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 382.5 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| Functional Groups | Pyrimidine, Pyranone, Sulfonyl |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit notable antimicrobial activity. For instance, derivatives containing pyrimidine and pyran rings have shown effectiveness against various bacterial strains. Preliminary studies suggest that the target compound may also possess antibacterial properties, although specific data on its efficacy is still limited.
Anticancer Activity
Similar compounds in the literature have demonstrated significant anticancer effects by acting as inhibitors of key signaling pathways involved in tumor growth. For example, some pyranone derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction of the sulfonyl group with biological targets may enhance these effects.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory properties. Studies on related compounds indicate that they can act as inhibitors for enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections, respectively.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoate derivatives, including those structurally similar to our compound. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that our compound could exhibit similar properties based on its structural characteristics .
Study 2: Anticancer Mechanisms
Another research focused on the synthesis of pyranone derivatives and their anticancer activities. The findings revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The structural features of our target compound align with those shown to enhance anticancer activity .
Study 3: Enzyme Inhibition
A pharmacological study highlighted the enzyme inhibition capabilities of various piperidine derivatives, noting significant activity against acetylcholinesterase. This suggests that our compound could also exhibit similar enzyme inhibitory action due to its piperidinyl sulfonyl group .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–80°C for nucleophilic substitutions), pH (neutral to slightly basic conditions to avoid hydrolysis), and catalysts (e.g., triethylamine for thioether bond formation). Continuous flow reactors may enhance scalability, while purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyran, pyrimidine, and sulfonyl groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, and Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and sulfonyl (S=O) stretches .
Q. How can researchers select appropriate solvents for reactions involving the thioether and sulfonyl groups?
Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize intermediates in thioether formation, while dichloromethane or THF is suitable for sulfonylation. Solvent choice must balance reactivity with byproduct solubility to facilitate purification .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
Perform comparative structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., methylpyrimidine vs. trifluoromethyl groups). Validate biological assays under standardized conditions (pH, temperature, cell lines) and use molecular docking to predict target binding differences .
Q. How can reaction mechanisms involving the sulfonyl and thioether groups be elucidated under varying pH conditions?
Employ kinetic isotope effects (KIEs) to track sulfur participation in thioether formation. Use pH-dependent NMR to monitor protonation states of the pyrimidine nitrogen and sulfonyl oxygen, which influence reactivity. Computational modeling (DFT) can map transition states for sulfonylation steps .
Q. What methodological approaches address discrepancies in synthetic yield data across different routes?
Apply Design of Experiments (DoE) to isolate critical variables (e.g., reagent stoichiometry, reaction time). Use inline analytics (e.g., HPLC-MS) to track intermediate stability. Compare activation energies via Arrhenius plots to identify rate-limiting steps in competing pathways .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Reassess purity (e.g., via DSC for crystallinity) and consider aggregation effects. Solubility discrepancies may arise from polymorphic forms or residual solvents (validate via GC-MS). Use Hansen solubility parameters to rationalize solvent interactions with the sulfonyl and pyran moieties .
Structural and Functional Insights
Q. What strategies differentiate the biological target specificity of this compound from analogs with similar pyrimidine cores?
Conduct competitive binding assays with radiolabeled ligands. Modify the piperidin-1-ylsulfonyl group (e.g., replace with morpholine) and evaluate activity changes. Cryo-EM or X-ray crystallography of target-bound complexes can reveal steric or electronic interactions unique to the parent structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
